2-Vinylpyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

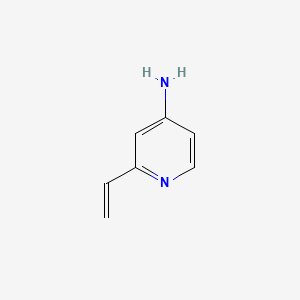

2-Vinylpyridin-4-amine is an organic compound with the molecular formula C7H8N2. It is a derivative of pyridine, featuring a vinyl group at the second position and an amine group at the fourth position.

準備方法

Synthetic Routes and Reaction Conditions: 2-Vinylpyridin-4-amine can be synthesized through several methods. One common approach involves the reaction of 2-vinylpyridine with ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the polymerization of 2-vinylpyridine followed by subsequent functionalization to introduce the amine group. This method allows for large-scale production and ensures high purity of the final product .

化学反応の分析

Types of Reactions: 2-Vinylpyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: 2-Ethylpyridin-4-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Polymerization and Material Science

One of the primary applications of 2-vinylpyridin-4-amine is in the synthesis of polymers. It can be polymerized to form poly(2-vinylpyridine), which has been extensively studied for its properties:

- Surface Modification : Poly(2-vinylpyridine) can modify surfaces to enhance adhesion or create functional coatings. This is particularly useful in biomedical applications where biocompatibility is crucial.

- Nanocomposites : The copolymerization of 2-vinylpyridine with other monomers results in nanocomposites that exhibit enhanced mechanical properties and thermal stability. For example, composites made with titanium dioxide (TiO₂) or zinc oxide (ZnO) have shown excellent photocatalytic activity for the degradation of organic pollutants under visible light irradiation .

Table 1: Properties of Poly(2-vinylpyridine) Composites

| Composite Type | Photocatalytic Activity (%) | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| P(2-VP)-TiO₂ | 14 | 50 | 250 |

| P(2-VP)-ZnO | 31 | 55 | 260 |

| P(4-VP)-TiO₂ | 81 | 60 | 270 |

Environmental Applications

The photocatalytic properties of polymers derived from this compound make them suitable for environmental remediation. Studies have demonstrated that composites like P(4-VP)-ZnO can effectively degrade pollutants such as p-nitrophenol and rhodamine B, showcasing their potential in water treatment processes .

Drug Delivery Systems

This compound has also been explored for use in drug delivery systems. Its ability to form amphiphilic structures allows for the development of micelles that can encapsulate drugs efficiently. Research indicates that these micelles improve drug loading capacities compared to traditional linear polymers .

Case Study: Micelle Drug Loading

A study involving miktoarm star polymers demonstrated enhanced encapsulation efficiencies for prednisone acetate when using branched architectures derived from this compound. The encapsulation efficiency reached up to 50%, significantly higher than the mere 11% achieved with linear diblock copolymers .

Biosensing Applications

The incorporation of this compound into biosensors has shown promise due to its ability to interact with various biomolecules. This interaction can be utilized for the detection of toxins in agricultural settings, highlighting its potential role in food safety and environmental monitoring .

作用機序

The mechanism of action of 2-vinylpyridin-4-amine involves its interaction with various molecular targets. The vinyl group allows for polymerization reactions, while the amine group can form hydrogen bonds and participate in nucleophilic attacks. These properties make it a versatile compound in both synthetic and biological contexts .

類似化合物との比較

2-Vinylpyridine: Lacks the amine group, making it less reactive in certain contexts.

4-Aminopyridine: Lacks the vinyl group, limiting its polymerization potential.

2-Ethylpyridin-4-amine: A reduced form of 2-vinylpyridin-4-amine with different reactivity.

Uniqueness: this compound is unique due to the presence of both a vinyl and an amine group, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various research and industrial applications .

生物活性

2-Vinylpyridin-4-amine (2-VPA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of 2-VPA, focusing on its antimicrobial properties, potential as a drug scaffold, and its role in the synthesis of biologically active derivatives.

Chemical Structure and Properties

2-VPA is characterized by the presence of both a vinyl group and an amine functional group attached to a pyridine ring. Its molecular formula is C7H8N2, and it exhibits significant reactivity due to these functional groups, making it a versatile candidate for various chemical transformations.

| Property | Details |

|---|---|

| Molecular Formula | C7H8N2 |

| Functional Groups | Vinyl group, Amine |

| Structure Type | Heterocyclic compound |

Antimicrobial Activity

Research indicates that 2-VPA exhibits notable antimicrobial properties, particularly against various pathogens. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted its potential as an antimicrobial agent, demonstrating significant zones of inhibition in agar diffusion tests against multiple bacterial strains.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

Synthesis and Derivatives

The synthesis of 2-VPA can be achieved through various methods, including the reaction of vinylpyridines with amines. Its structure allows for the development of numerous derivatives that may enhance biological activity. For instance, derivatives of 2-VPA have been explored for their antifungal properties and as scaffolds for drug design .

Case Study: Derivative Synthesis

A recent study focused on synthesizing aryl-substituted derivatives of 2-aminopyridine, which are structurally related to 2-VPA. These derivatives exhibited a wide range of biological activities, including inhibition of nitric oxide synthases (NOS) and potential anticancer properties . The research emphasized the importance of structural modifications in enhancing biological efficacy.

The mechanisms by which 2-VPA exerts its biological effects are still under investigation. Preliminary studies suggest that its interactions with nucleophiles and electrophiles could play a significant role in its antimicrobial activity. Additionally, the presence of the pyridine ring may facilitate interactions with biological targets, enhancing its pharmacological potential .

Future Directions

Despite promising results, further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of 2-VPA and its derivatives. Studies focusing on:

- In Vivo Efficacy : Evaluating the effectiveness in animal models.

- Safety Profiles : Assessing toxicity and side effects.

- Mechanistic Studies : Understanding the detailed pathways involved in its biological activity.

These areas will be crucial for advancing 2-VPA as a viable candidate in drug development.

特性

IUPAC Name |

2-ethenylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIARMBBJTBYGDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718700 |

Source

|

| Record name | 2-Ethenylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102000-57-7 |

Source

|

| Record name | 2-Ethenylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。